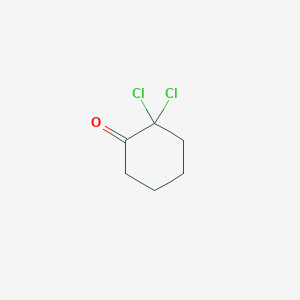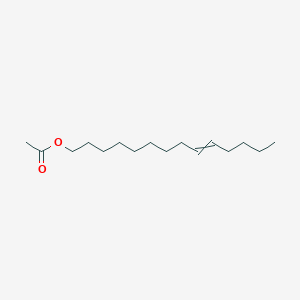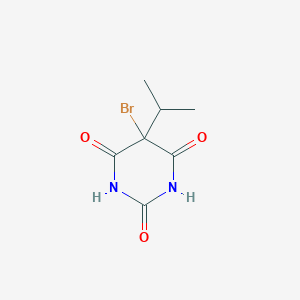
Hexylisocyanid
Übersicht
Beschreibung
Hexyl isocyanide is an organic compound with the functional group –N≡C. It is an isomer of the related nitrile (–C≡N) and is known for its unique reactivity due to the presence of a nucleophilic and electrophilic terminal carbon. This compound is part of the isocyanide family, which has been extensively studied for its diverse applications in organic synthesis, particularly in multicomponent reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Hexyl isocyanide primarily targets the respiratory system . It is known to cause respiratory sensitization, leading to conditions such as asthma and inflammation in the respiratory tract .
Mode of Action
Isocyanides, including hexyl isocyanide, are highly reactive compounds that can interact with a variety of reagents, including electrophiles, nucleophiles, and even radicals . They are known for their metal coordinating properties, which likely play a role in their biological activity .
Biochemical Pathways
Isocyanides are known to be involved in a variety of reactions, including base-catalyzed reactions with hydrogen-acidic compounds . They can also undergo thermal rearrangement, with aromatic isocyanides isomerizing about 10 times faster than aliphatic isocyanides .
Pharmacokinetics
It’s worth noting that isocyanides have been erroneously considered too reactive or metabolically unstable, which has restricted their use .
Result of Action
Exposure to hexyl isocyanide can lead to severe health effects, including asthma, inflammation in the respiratory tract, and potentially cancer . It is also known to cause skin sensitization .
Action Environment
Environmental factors can significantly influence the action of hexyl isocyanide. For instance, isocyanide-based multicomponent reactions can be accelerated in water due to the hydrophobic effect . Additionally, airborne isocyanates, including hexyl isocyanide, can be sampled in fire effluent during the early stages of fire development .
Vorbereitungsmethoden
Hexyl isocyanide can be synthesized through several methods:
Formylation of Primary Amines: One common method involves the formylation of hexylamine followed by dehydration.
Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Hexyl isocyanide undergoes various types of chemical reactions:
Reduction: Reduction of hexyl isocyanide can yield hexylamine.
Substitution: Hexyl isocyanide can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isocyanates, while reduction yields amines .
Vergleich Mit ähnlichen Verbindungen
Hexyl isocyanide can be compared with other isocyanides such as methyl isocyanide, ethyl isocyanide, and phenyl isocyanide:
Methyl Isocyanide: Smaller and more volatile, often used in small-scale organic synthesis.
Ethyl Isocyanide: Similar in reactivity to hexyl isocyanide but with a shorter carbon chain, making it less hydrophobic.
Phenyl Isocyanide: Contains an aromatic ring, which imparts different electronic properties and reactivity compared to aliphatic isocyanides like hexyl isocyanide.
Hexyl isocyanide is unique due to its longer carbon chain, which increases its hydrophobicity and can influence its reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
1-isocyanohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-23-9 | |
| Record name | Hexyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does steric hindrance play in the binding of hexyl isocyanide to hemoglobin?
A2: Steric hindrance plays a crucial role, especially in the α subunits of hemoglobin. As the alkyl side chain of the isocyanide lengthens, a notable increase in the energy barrier for binding to the T state (low affinity state) of the α subunit occurs. This suggests that steric interactions between the larger isocyanide, such as hexyl isocyanide, and the amino acid residues surrounding the heme iron's binding site contribute significantly to the cooperative binding behavior of hemoglobin. []
Q2: Does the hydrophobicity of hexyl isocyanide influence its interaction with hemoglobin?
A3: Yes, the hydrophobicity of alkyl isocyanides, including hexyl isocyanide, plays a role in their binding to proteins like cytochrome c'. Studies show an increase in binding affinity for cytochrome c' as the alkyl chain length increases from ethyl to n-hexyl isocyanide. This trend is attributed to the favorable partitioning of the increasingly hydrophobic ligand into the equally hydrophobic heme coordination site of the protein. []
Q3: How do the binding kinetics of hexyl isocyanide to isolated hemoglobin subunits compare to its binding to intact hemoglobin?
A4: Studies using stopped-flow techniques reveal that both isolated α and β subunits of hemoglobin demonstrate a distinct pattern in their association rate constants with a range of alkyl isocyanides, including hexyl isocyanide. The fastest association rates are observed with methyl and hexyl isocyanide, while n-propyl isocyanide exhibits the slowest association rate. These findings highlight the complex interplay of steric and hydrophobic effects in ligand binding to hemoglobin. []
Q4: Are there computational studies that support the experimental findings on hexyl isocyanide binding to biological targets?
A5: While not directly focused on hemoglobin, computational studies have investigated the reactivity of alkyl isocyanides, including cyclohexyl isocyanide (structurally similar to hexyl isocyanide), in cycloaddition reactions. [] These studies provide insights into the electronic and steric factors governing isocyanide reactivity and could be extended to model their interactions with biological systems like hemoglobin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)













